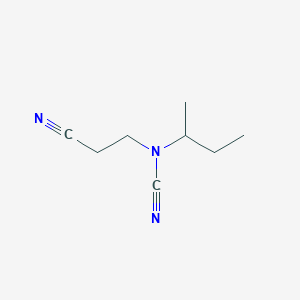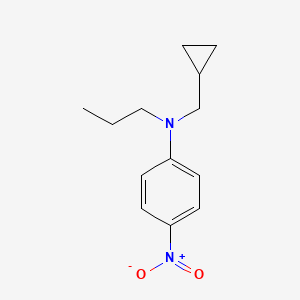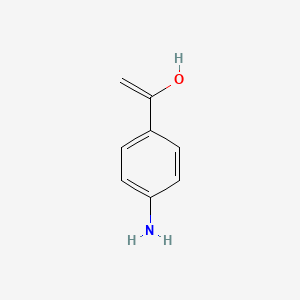
1-(4-Aminophenyl)ethen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)ethen-1-ol is an organic compound characterized by the presence of both an amine and an alcohol functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with an amino group at the para position and an ethenol group. The compound’s molecular formula is C8H11NO, and it has a molecular weight of 137.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group. Another method involves the condensation polymerization of 2-nitrobenzyl(4-(1,2-dihydroxyethyl)-phenyl)carbamate and azelaic acid dichloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including reductive amination and condensation reactions. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)ethen-1-ol undergoes various chemical reactions due to the presence of both amine and alcohol functional groups. These reactions include:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to form the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines from nitro compounds.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-(4-Aminophenyl)ethen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)ethen-1-ol involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alcohol group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
1-(4-Aminophenyl)ethen-1-ol can be compared with other similar compounds, such as:
4-Aminophenol: Similar in structure but lacks the ethenol group.
4-Aminoacetophenone: Contains an acetyl group instead of an ethenol group.
4-Aminobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethenol group.
Properties
CAS No. |
744978-39-0 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-(4-aminophenyl)ethenol |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |
InChI Key |
XWDWIXXXXVHYPY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


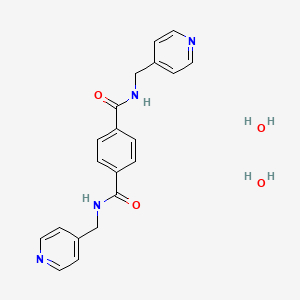
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)

![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
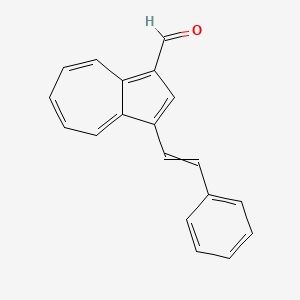
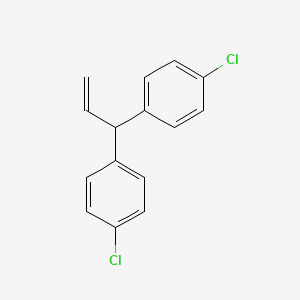
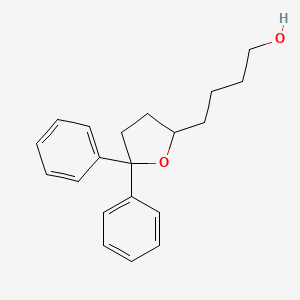
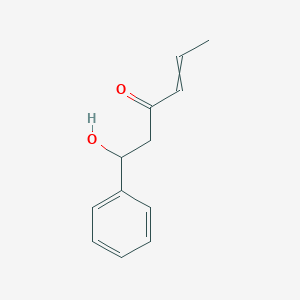
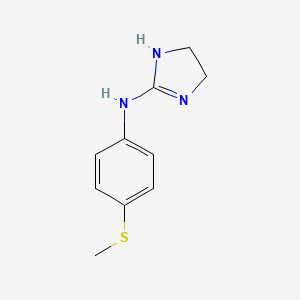
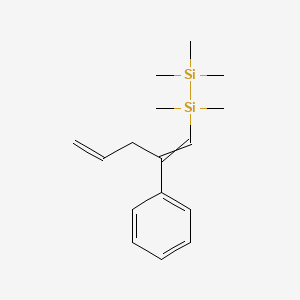
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
